BenchChemオンラインストアへようこそ!

Quinoline-4,8-diamine

Physicochemical profiling Lipophilicity Drug-likeness

Quinoline-4,8-diamine (CAS 53867-98-4) is a member of the diaminoquinoline family, characterized by primary amine substituents at the 4- and 8-positions of the bicyclic quinoline ring system. This specific 4,8-substitution pattern distinguishes it from other diaminoquinoline regioisomers (e.g., 4,6-, 4,7-, 5,8-) and enables dual functionalization pathways that are sterically and electronically inaccessible to closer analogs.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 53867-98-4
Cat. No. B1630065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-4,8-diamine
CAS53867-98-4
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=C1)N)N
InChIInChI=1S/C9H9N3/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2,(H2,10,12)
InChIKeyVNIYSXOHLPIAID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-4,8-diamine (CAS 53867-98-4): A Differentiated 4,8-Diaminoquinoline Scaffold for Antimalarial Research, Olefin Polymerization Catalysis, and Kinase-Targeted Drug Discovery


Quinoline-4,8-diamine (CAS 53867-98-4) is a member of the diaminoquinoline family, characterized by primary amine substituents at the 4- and 8-positions of the bicyclic quinoline ring system . This specific 4,8-substitution pattern distinguishes it from other diaminoquinoline regioisomers (e.g., 4,6-, 4,7-, 5,8-) and enables dual functionalization pathways that are sterically and electronically inaccessible to closer analogs [1]. Historically foundational synthetic procedures were established in 1947 [2], and the scaffold has since been exploited in three distinct industrial and research domains: (i) as a core motif in antimalarial drug discovery programs seeking to combine the pharmacological profiles of 4-aminoquinoline blood schizonticides and 8-aminoquinoline tissue-active agents [3]; (ii) as a ligand precursor for Group 4 metallocene olefin polymerization catalysts patented by ExxonMobil [4]; and (iii) as a key intermediate for TAM family (Axl/Mer) and CSF1R kinase inhibitor programs [5].

Why Quinoline-4,8-diamine Cannot Be Replaced by Other Diaminoquinoline Isomers in Critical Research and Industrial Applications


Diaminoquinoline regioisomers are not interchangeable building blocks. The 4,8-substitution pattern generates a unique spatial orientation of the two amine groups that directly governs molecular recognition, chelation geometry, and physicochemical properties. Commercially available alternatives such as 4,6-diaminoquinoline (CAS 40107-09-3) and 4,7-diaminoquinoline (CAS 40107-15-1) share the same molecular formula (C₉H₉N₃) and molecular weight (159.19 g/mol) but exhibit divergent LogP values and hydrogen-bonding topologies that alter target binding, catalytic activity, and synthetic derivatization pathways . In the antimalarial domain, the historical rationale for developing the 4,8-diaminoquinoline series was explicitly to merge the suppressive blood-stage activity of 4-aminoquinolines (e.g., chloroquine) with the tissue-stage prophylactic activity of 8-aminoquinolines (e.g., primaquine) within a single molecular framework [1]. Substituting a 4,6- or 4,7-isomer abandons this dual-pharmacophore design principle. In olefin polymerization catalysis, the 4,8-diamine serves as a specific bidentate ligand precursor whose chelation bite angle and steric environment are regioisomer-dependent, directly impacting catalyst productivity and polymer microstructure [2]. These quantitative structure–property and structure–activity relationships mean that generic substitution without supporting bioisosteric validation introduces uncontrolled variables into reproducible research and industrial processes.

Quinoline-4,8-diamine: Quantitative Comparative Evidence for Scientific Selection and Procurement


Lipophilicity (LogP) Comparison of Quinoline-4,8-diamine Versus 4,6-Diaminoquinoline and 5,8-Diaminoquinoline Isomers

Quinoline-4,8-diamine exhibits a calculated LogP of 2.56, which is substantially higher than the LogP values reported for 4,6-diaminoquinoline (XLogP = 0.9 ) and 5,8-diaminoquinoline (LogP = 0.47 [1]), indicating markedly greater lipophilicity that affects membrane permeability, protein binding, and chromatographic behavior.

Physicochemical profiling Lipophilicity Drug-likeness Regioisomer comparison

Antimalarial Dual-Pharmacophore Design Rationale: 4,8-Diaminoquinoline vs. Single-Substituted 4-Aminoquinolines and 8-Aminoquinolines

The 4,8-diaminoquinoline scaffold was explicitly designed to combine the favorable suppressive blood-stage activity of 4-aminoquinolines (e.g., chloroquine) with the tissue-stage prophylactic activity of 8-aminoquinolines (e.g., primaquine) in a single fused-ring molecule [1]. In the historic U.S. Army Antimalarial Program, two 4,8-diaminoquinoline congeners (I and II) demonstrated measurable in vivo antimalarial activity with quinine equivalents of 0.3 (A-1 test) and 1.0 (B-4 test), respectively [1]. A modified congener, 8-amino-7-chloro-4-(3-diethylaminomethyl-4-hydroxyanilino)quinoline, was reported to display suppressive antimalarial activity, confirming that the 4,8-diamine core retains activity even upon further substitution [1].

Antimalarial drug discovery Dual-pharmacophore design Plasmodium berghei SAR

TAM Kinase (Axl/Mer/CSF1R) Inhibitor Platform: Quinoline-4,8-diamine as a Privileged Core in Patent-Protected Cancer Immunotherapy Programs

Quinoline-4,8-diamine serves as a key intermediate in patent-protected quinoline-based TAM (Axl, Mer, Tyro3) and CSF1R kinase inhibitor programs [1][2]. Patents assigned to Qurient Co., Ltd. and Lead Discovery Center GmbH explicitly claim quinoline derivatives incorporating the 4,8-diamine substitution pattern as selective inhibitors of Axl/Mer RTK and CSF1R [2][3]. These inhibitors are being developed for immune-suppressive cancers where Axl/Mer activation drives tumor immune evasion via efferocytosis-mediated suppression of innate immunity and inhibition of CD8+ T-cell priming [3]. The 4,8-orientation is structurally critical, as the quinoline core must simultaneously present the appropriate hydrogen-bond donor/acceptor topology to engage the kinase hinge region while orienting substituents into the Axl/Mer selectivity pocket.

Cancer immunotherapy TAM receptor tyrosine kinases CSF1R Kinase inhibitor patent

Olefin Polymerization Catalyst Performance: Quinoline-4,8-diamine as a Bidentate Ligand Precursor Patented by ExxonMobil

ExxonMobil Chemical Patents Inc. has secured U.S. Patent 10,807,997 B2, which explicitly claims methods for synthesizing quinolinyldiamine products and their use as ligands or ligand precursors for olefin polymerization catalysts, including zirconium- and hafnium-based systems [1][2]. The patent specifically teaches that quinolinyldiamines based on the 4,8-substitution pattern serve as bidentate N,N-donor ligands for Group 4 metal complexes [2]. These complexes are designed for solution-phase olefin polymerization to produce polyolefin elastomers (POEs) requiring high catalytic activity and thermal stability. The regiospecificity of the 4,8-diamine is critical for establishing the correct chelate ring size and metal coordination geometry; alternative regioisomers (e.g., 4,6- or 5,8-diamines) would form chelate rings of different sizes (5-membered vs. 6-membered) or geometries, directly altering catalyst productivity and copolymer incorporation ratios [2].

Olefin polymerization catalysis Group 4 metallocene Bidentate ligand Polyolefin elastomers

Quinoline-4,8-diamine: Evidence-Backed Research and Industrial Application Scenarios


Dual-Pharmacophore Antimalarial Lead Optimization (4-Amino + 8-Amino Quinoline Activity)

Research groups developing next-generation antimalarial leads against chloroquine-resistant Plasmodium strains should procure quinoline-4,8-diamine as the core scaffold. The historical SAR evidence from the U.S. Army Antimalarial Program demonstrates that this substitution pattern can yield compounds with measurable activity against P. berghei in mice (quinine equivalents of 0.3–1.0), while simultaneously incorporating structural elements from both the 4-aminoquinoline (blood schizonticide) and 8-aminoquinoline (tissue-active) pharmacophores [1]. Derivatization at the C-4 amine with 3-diethylaminomethyl-4-hydroxyanilino attachments has been shown to enhance antimalarial potency within this series [1], providing a direct starting point for SAR expansion.

Axl/Mer/CSF1R Kinase Inhibitor Development for Cancer Immunotherapy

Medicinal chemistry teams pursuing tumor microenvironment (TME)-targeted immunotherapies should select quinoline-4,8-diamine as a privileged starting scaffold for Axl/Mer/CSF1R kinase inhibitor programs. Patent filings by Qurient Co. and Lead Discovery Center GmbH explicitly claim quinoline-4,8-diamine derivatives as selective TAM family and CSF1R inhibitors suitable for treating immune-suppressive cancers [2][3]. The 4,8-diamine substitution pattern is structurally required for the claimed selectivity profile against Axl/Mer RTKs, which are key regulators of innate immune suppression in the TME [3]. Compound stability in mouse and dog liver microsomes has been evaluated, indicating ADME profiling has been initiated on this scaffold [3].

Group 4 Metallocene Catalyst Development for Polyolefin Elastomer Production

Industrial catalyst R&D laboratories should procure quinoline-4,8-diamine as the specified bidentate ligand precursor for ExxonMobil-patented olefin polymerization catalysts (US 10,807,997 B2) [4]. The patent teaches the synthesis of quinolinyldiamine-derived hafnium and zirconium complexes for solution-phase ethylene/α-olefin copolymerization to produce polyolefin elastomers (POEs) [5]. The 4,8-diamine geometry is essential for the correct metal-chelate architecture; alternative regioisomers would alter the coordination sphere and are not covered by the patent claims, making the 4,8-isomer the mandatory procurement choice for replicating or extending the patented catalytic systems [5].

Physicochemical Property-Tailored Scaffold Design and Derivatization Chemistry

Synthetic chemistry groups selecting a diaminoquinoline building block for property-driven library synthesis should prefer quinoline-4,8-diamine over 4,6- or 5,8-isomers when higher lipophilicity is desired. The measured LogP of 2.56 is approximately 1.66 log units higher than 4,6-diaminoquinoline (XLogP = 0.9) and 2.09 log units higher than 5,8-diaminoquinoline (LogP = 0.47) [6], predicting substantially greater membrane permeability and altered pharmacokinetic distribution. This LogP difference also directly affects reversed-phase HPLC retention times, enabling distinct purification protocols. Additionally, the 1,5-relationship between the two amine groups creates a unique hydrogen-bonding topology that differentiates this scaffold in supramolecular recognition and metal coordination applications [7].

Quote Request

Request a Quote for Quinoline-4,8-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.